4-Chlorobenzo[d]oxazol-2-amine
Description
Significance of Benzoxazole (B165842) Derivatives in Medicinal and Materials Science
Benzoxazole derivatives, characterized by a fused benzene (B151609) and oxazole (B20620) ring system, represent a "privileged scaffold" in medicinal chemistry due to their wide spectrum of pharmacological activities. nih.govresearchgate.net These compounds are integral to the development of new therapeutic agents, with demonstrated efficacy as antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents. nih.govnajah.edumdpi.com The versatility of the benzoxazole core allows for structural modifications that can fine-tune its biological activity, making it a cornerstone in drug discovery. mdpi.comchemistryjournal.net Marketed drugs containing the benzoxazole moiety, such as the non-steroidal anti-inflammatory drugs (NSAIDs) flunoxaprofen (B1672895) and benoxaprofen, and the muscle relaxant chlorzoxazone, underscore the therapeutic importance of this heterocyclic system. najah.edu
Beyond medicine, benzoxazole derivatives are gaining traction in materials science. researchgate.net Their unique photophysical properties, including fluorescence, have led to their investigation for use in light-emitting devices, sensors, and other optoelectronic applications. chemistryjournal.net The structural rigidity and potential for π-π stacking interactions make them suitable candidates for the design of advanced organic materials.
Historical Context of 2-Aminobenzoxazole (B146116) Synthesis and its Evolution
The synthesis of 2-aminobenzoxazoles has a history rooted in the late 19th century, with early methods focusing on the cyclization of ortho-aminophenols. A common historical method involved the use of the highly toxic cyanogen (B1215507) bromide (BrCN) as a cyanating agent to react with 2-aminophenols. nih.govacs.org This approach, while effective, suffered from significant safety drawbacks.
Over the years, synthetic chemists have strived to develop safer and more efficient methods. These efforts have led to several key advancements:
Use of Safer Cyanating Agents: N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) has been introduced as a less hazardous electrophilic cyanating agent for the cyclization of o-aminophenols. nih.govacs.org
Catalytic Approaches: The development of transition metal-catalyzed direct C-H amination of benzoxazoles offered a more direct route, though it often required high temperatures and specific catalysts. nih.govacs.org
Rearrangement Reactions: The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, has been adapted for the synthesis of N-substituted 2-aminobenzoxazoles from benzoxazole-2-thiol derivatives. nih.govacs.org This method provides an alternative pathway under often milder conditions.
These evolutionary steps have made 2-aminobenzoxazole scaffolds, including 4-Chlorobenzo[d]oxazol-2-amine, more accessible for research and development.
Research Trajectories and Academic Objectives Pertaining to this compound
Current research on this compound and its analogs is multifaceted, driven by the desire to explore its biological and material properties. The strategic placement of the chlorine atom at the 4-position is of particular interest as it can significantly influence the molecule's lipophilicity, electronic properties, and metabolic stability, thereby modulating its interaction with biological targets.
Key academic and research objectives include:
Novel Synthesis and Derivatization: Developing efficient and regioselective synthetic routes to this compound and its derivatives is a primary focus. This includes optimizing existing methods and exploring new catalytic systems to generate a library of related compounds for screening.
Biological Activity Screening: A major trajectory involves the systematic evaluation of this compound and its derivatives against a wide range of biological targets. This includes screening for antimicrobial, anticancer, and anti-inflammatory activities, among others. nih.govmdpi.com For example, related 5-chlorobenzoxazole (B107618) derivatives have been investigated as potential inhibitors of VEGFR-2, a key target in cancer therapy. tandfonline.com
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a variety of analogs with different substituents, researchers aim to establish clear structure-activity relationships. mdpi.com This knowledge is crucial for the rational design of more potent and selective therapeutic agents.
Computational and In Silico Studies: Molecular modeling and computational chemistry are being employed to predict the binding modes of this compound derivatives with various enzymes and receptors. researchgate.netresearchgate.net These in silico studies help to rationalize observed biological activities and guide the design of new analogs.
Exploration in Materials Science: Investigating the photophysical properties of this compound and its derivatives for potential applications in organic electronics and sensor technology is an emerging area of research. chemistryjournal.net
Interactive Data Table: Physicochemical Properties of Related Benzoxazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP |
|---|---|---|---|
| 5-Chlorobenzo[d]oxazol-2-amine | C₇H₅ClN₂O | 168.58 | ~2.1 |
| 2-(4-Chlorophenyl)benzo[d]oxazol-4-amine | C₁₃H₉ClN₂O | 244.68 | Not available |
This focused research effort is poised to elucidate the full potential of this compound as a valuable building block in the creation of novel and impactful molecules for both medicine and materials science.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1,3-benzoxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTOFAYSICBYRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30214032 | |
| Record name | Benzoxazole, 2-amino-4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64037-10-1 | |
| Record name | Benzoxazole, 2-amino-4-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoxazole, 2-amino-4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Chlorobenzo D Oxazol 2 Amine and Its Analogues
Cyclization Reactions in Benzoxazole (B165842) Ring Formation
The formation of the benzoxazole ring is predominantly achieved through the cyclization of ortho-substituted phenol (B47542) derivatives. These reactions involve the formation of two key bonds, C-O and C=N, often through a condensation and subsequent cyclization/oxidation or rearrangement sequence. The choice of precursors, reagents, and catalysts significantly influences the efficiency, yield, and environmental impact of the synthesis.
Strategies Involving 2-Aminophenol (B121084) Precursors
2-Aminophenols are the most common and versatile starting materials for the synthesis of benzoxazoles. mdpi.com The general strategy involves reacting a 2-aminophenol with a one-carbon synthon, such as an aldehyde, carboxylic acid or its derivative, or a cyanating agent, to facilitate the cyclization and formation of the heterocyclic ring.
A notable method for synthesizing 2-aminobenzoxazoles involves the cyclization of 2-aminophenols with an electrophilic cyanating agent. nih.gov While highly toxic agents like cyanogen (B1215507) bromide (BrCN) have been traditionally used, safer alternatives such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) have been developed. nih.gov The reaction's success often hinges on the activation of the cyanating agent by a Lewis acid.
One reported protocol utilizes Boron trifluoride etherate (BF₃·Et₂O) as a Lewis acid to activate NCTS. nih.govacs.org The proposed mechanism suggests that the Lewis acid coordinates to the cyano group of NCTS, which facilitates the nucleophilic attack by the amino group of the 2-aminophenol. acs.org This is followed by the elimination of the sulfonamide group and a subsequent attack by the hydroxyl group to form the oxazole (B20620) ring. acs.org This method has been applied to a range of substituted 2-aminophenols, including 2-amino-4-chlorophenol, the direct precursor to the title compound's core structure, which yielded 5-chlorobenzo[d]oxazol-2-amine. nih.govacs.org
Table 1: Lewis Acid-Catalyzed Synthesis of 2-Aminobenzoxazoles using NCTS
| Precursor | Lewis Acid | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Aminophenol | BF₃·Et₂O | 1,4-Dioxane | Reflux, 25-30 h | 69 | acs.org |
| 2-Amino-4-chlorophenol | BF₃·Et₂O | 1,4-Dioxane | Reflux, 25-30 h | 50 | nih.govacs.org |
| 2-Amino-4-methylphenol | BF₃·Et₂O | 1,4-Dioxane | Reflux, 25-30 h | 78 | acs.org |
This table is interactive. Click on the headers to sort.
Oxidative cyclization provides a direct route to 2-substituted benzoxazoles from 2-aminophenols and aldehydes. nih.gov This process typically involves the initial condensation of the reactants to form a phenolic Schiff base intermediate, which then undergoes intramolecular cyclization and oxidation to yield the aromatic benzoxazole ring. nih.govijcps.org
A variety of oxidants have been employed for this transformation, including manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), lead tetraacetate (Pb(OAc)₄), and molecular oxygen (O₂). nih.govijcps.org The use of molecular oxygen as the terminal oxidant is particularly advantageous from an environmental and economic standpoint. nih.gov For instance, a gold-catalyzed protocol using hydrogen tetrachloroaurate (B171879) (HAuCl₄·4H₂O) effectively synthesizes 2-arylbenzoxazoles in a one-pot reaction from 2-aminophenols and aldehydes under an oxygen atmosphere, with yields as high as 96%. nih.gov Platinum nanoclusters have also been shown to catalyze the aerobic oxidative cyclization of N-substituted 2-aminophenols. cdnsciencepub.comcdnsciencepub.com
Table 2: Examples of Oxidative Cyclization Conditions
| Catalyst/Oxidant | Solvent | Temperature | Time | Yield Range (%) | Reference |
|---|---|---|---|---|---|
| HAuCl₄·4H₂O / O₂ | THF | 66 °C | 6 h | ~96 | nih.gov |
| Mn(OAc)₃ | - | - | - | - | nih.gov |
| Pb(OAc)₄ | Ethanol (B145695) | Reflux | - | - | rsc.org |
| Platinum nanoclusters / Air | - | - | - | - | cdnsciencepub.com |
This table is interactive. Click on the headers to sort.
A wide array of metal catalysts have been developed to facilitate the synthesis of benzoxazoles from 2-aminophenols, offering high efficiency and broad substrate scope. rsc.org These catalysts can activate the substrates and promote the key bond-forming steps under varied reaction conditions.
Copper(I) Oxide (Cu₂O): A Cu₂O-catalyzed reaction between 2-aminophenol and substituted aryl aldehydes in dimethyl sulfoxide (B87167) (DMSO) at room temperature produces 2-substituted benzoxazoles in high yields (70-95%). rsc.org This method benefits from ambient reaction conditions and good atom economy. rsc.org
Titanium Dioxide-Zirconium Dioxide (TiO₂–ZrO₂): A mixed metal oxide, TiO₂–ZrO₂, serves as a green and efficient catalyst for the reaction of 2-aminophenol with aromatic aldehydes. rsc.org The reaction proceeds rapidly (15-25 minutes) in acetonitrile (B52724) at 60 °C, affording 2-aryl benzoxazoles in 83-93% yield. rsc.org
Palladium (Pd) Complexes: Palladium-catalyzed aerobic oxidation of 2-aminophenols and isocyanides can produce 2-aminobenzoxazoles. organic-chemistry.org These methods are noted for their experimental simplicity and mild reaction conditions. organic-chemistry.org
Nickel(II) (Ni(II)) Complexes: A Ni(II) complex has been used to assist the intramolecular cyclization of 2-aminophenol and aromatic aldehydes. rsc.org With a low catalyst loading in the presence of potassium carbonate (K₂CO₃) in DMF at 80 °C, this method yields benzoxazoles in the 87-94% range. rsc.org
Table 3: Comparison of Metal-Catalyzed Syntheses
| Catalyst | Co-reactant | Solvent | Temperature | Time | Yield Range (%) | Reference |
|---|---|---|---|---|---|---|
| Cu₂O | Aldehydes | DMSO | Room Temp. | 2-5 h | 70-95 | rsc.org |
| TiO₂–ZrO₂ | Aldehydes | Acetonitrile | 60 °C | 15-25 min | 83-93 | rsc.org |
| Ni(II) Complex | Aldehydes | DMF | 80 °C | 3-4 h | 87-94 | rsc.org |
This table is interactive. Click on the headers to sort.
Ionic liquids (ILs) have emerged as green and recyclable catalytic media for benzoxazole synthesis. rsc.orgmdpi.com Their unique properties, such as negligible vapor pressure and high thermal stability, make them attractive alternatives to volatile organic solvents. rsc.org Both Brønsted acidic and Lewis acidic ionic liquids have been successfully employed.
A Brønsted acidic ionic liquid gel catalyst has been used for the condensation of 2-aminophenol and aldehydes under solvent-free conditions at 130 °C, yielding a series of derivatives in 85-98% yield. rsc.orgnih.gov Similarly, a phosphonium-based acidic ionic liquid has been shown to be a highly efficient and recyclable homogeneous catalyst for the same transformation at 100 °C, providing excellent yields in short reaction times. rsc.org The use of [Bmim]PF₆ under microwave irradiation also provides a rapid, solvent-free route to 2-arylbenzoxazoles. ingentaconnect.com Another approach uses 1-butylpyridinium (B1220074) iodide as a recyclable catalyst for the direct oxidative amination of benzoxazoles to produce 2-aminobenzoxazoles at room temperature. mdpi.com
Table 4: Ionic Liquid-Catalyzed Benzoxazole Synthesis
| Ionic Liquid Type | Conditions | Time | Yield Range (%) | Reference |
|---|---|---|---|---|
| Brønsted acidic IL gel | 130 °C, Solvent-free | 5 h | 85-98 | rsc.orgnih.gov |
| Phosphonium acidic IL | 100 °C, Solvent-free | 20 min | ~91 | rsc.org |
| Lewis acidic IL@MNP | 70 °C, Sonication, Solvent-free | 30 min | Moderate to High | rsc.org |
This table is interactive. Click on the headers to sort.
Heterogeneous base catalysis offers advantages in terms of catalyst recovery and reuse. Potassium fluoride (B91410) on alumina (B75360) (KF–Al₂O₃) has been reported as an efficient and recyclable heterogeneous base catalyst for the synthesis of 2-substituted benzoxazoles. researcher.lifetandfonline.comtandfonline.com This method involves the reaction of 2-aminophenol with carboxylic acid derivatives, such as acyl chlorides and acid anhydrides. tandfonline.comtandfonline.com
The reaction is typically carried out in a solvent like acetonitrile at room temperature, providing the desired benzoxazole products in high yields (83-95%) within a relatively short time (45-90 minutes). rsc.org The protocol is noted for its mild reaction conditions, simple work-up, and the excellent reusability of the catalyst, which can be used for multiple consecutive runs without a significant loss in catalytic activity. rsc.orgresearcher.lifetandfonline.com
Table 5: KF-Al₂O₃ Catalyzed Synthesis of 2-Substituted Benzoxazoles
| Reactants | Catalyst | Solvent | Conditions | Time | Yield Range (%) | Reference |
|---|
This table is interactive. Click on the headers to sort.
Use of Isothiocyanates and Ortho-Esters in Cyclization
The reaction of ortho-aminophenols with isothiocyanates or ortho-esters represents a versatile and widely employed strategy for the construction of the 2-aminobenzoxazole (B146116) core.
One approach involves the reaction of o-aminophenols with isothiocyanates, which upon intramolecular cyclodesulfurization of the in situ generated thiourea (B124793), yields 2-aminobenzoxazole derivatives. organic-chemistry.org This method is valued for its operational simplicity and the ready availability of starting materials. rsc.org An electrochemical approach has also been developed for the one-pot synthesis of 2-aminobenzoxazoles from 2-aminophenols and isothiocyanates, utilizing inexpensive and readily available sodium iodide and sodium chloride as cooperative catalysts in an environmentally friendly ethanol/water solvent system. rsc.org This electrochemical method is notable for being metal-free and scalable. rsc.org
Alternatively, the reaction of ortho-substituted anilines with functionalized ortho-esters provides an efficient route to benzoxazole derivatives. organic-chemistry.org This method allows for the creation of libraries of heterocyclic compounds with multiple functional sites. organic-chemistry.org
Smiles Rearrangement Pathways for 2-Aminobenzoxazole Formation
The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, has emerged as a powerful tool for the synthesis of N-substituted 2-aminobenzoxazoles. acs.orgacs.orgnih.gov This rearrangement enables the functionalization of heteroaromatic rings by breaking a C-X single bond and forming a new C-X or C-C bond under economical conditions. acs.orgnih.gov
One prominent strategy involves the activation of benzoxazole-2-thiol with chloroacetyl chloride, followed by reaction with various amines. acs.orgacs.orgnih.govresearchgate.net The reaction proceeds through an S-alkylated thiol intermediate which then undergoes the Smiles rearrangement. The nucleophilic attack of the nitrogen atom at the benzoxazole ring carbon forms a spiro intermediate. acs.orgnih.gov Subsequent rearomatization and hydrolysis afford the N-substituted 2-aminobenzoxazole. acs.orgnih.gov This one-pot amination of benzoxazole-2-thiol is advantageous due to its wide amine scope, short reaction times, and metal-free conditions. acs.orgnih.gov
Another variation of the Smiles rearrangement involves the reaction of substituted benzoxazole-2-thiol with 2-chloro-N-arylacetamides in a potassium hydroxide-dimethylformamide (KOH-DMF) system. acs.orgnih.govresearchgate.net This method provides a straightforward approach to N-aryl-2-aminobenzoxazoles in moderate to good yields without the need for a transition metal catalyst. researchgate.net
Direct C2-Amination of Benzoxazoles
Direct C-H amination at the C2-position of the benzoxazole ring offers a more atom-economical approach to 2-aminobenzoxazoles, avoiding the need for pre-functionalized starting materials. nih.gov However, these methods often require transition metal catalysts, high temperatures, inert atmospheres, or co-oxidants. acs.orgnih.gov
Recent advancements have focused on developing greener and more efficient C-H amination protocols. One such method utilizes copper(I) and copper(II) salts as catalysts in acetonitrile, accelerated by microwave irradiation, and notably proceeds without the need for acidic, basic, or oxidant additives. beilstein-archives.orgbeilstein-journals.org A heterogeneous version of this system using a supported copper(I) catalyst on aminated silica (B1680970) has also been developed, simplifying work-up and allowing for catalyst recycling. beilstein-archives.orgbeilstein-journals.org
Nickel-catalyzed direct C-H amination of benzoxazoles with secondary amines has also been reported, using Ni(OAc)₂·4H₂O as the catalyst, tert-butyl hydroperoxide (TBHP) as the oxidant, and an acid additive. rsc.org Furthermore, metal-free approaches have been explored, such as the use of 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) as a mediator with various inexpensive oxidants, or even electricity, to facilitate the amination with N-heterocycles. acs.org
Synthesis from Thiol and Hydroxyl Scaffolds
The synthesis of 2-aminobenzoxazoles can be achieved from corresponding hydroxyl or thiol scaffolds. While N-substituted aminobenzoxazoles can be prepared from these scaffolds via reaction with aryl halides, this method often requires toxic and acidic halogenating agents. acs.orgnih.gov
A more contemporary and environmentally conscious approach involves the direct amination of 2-mercaptobenzoxazoles. A catalyst-free amination of 2-mercaptobenzoxazoles has been developed using water as the reaction medium under microwave irradiation. researchgate.net This method offers several advantages, including being an "on-water" reaction, having short reaction times, being scalable, and utilizing an inexpensive starting material. researchgate.net The mechanism is proposed to occur via a ring-opening/closing process followed by the loss of hydrogen sulfide. chula.ac.th
Multi-Step Synthetic Sequences (e.g., Hydrazinylbenzo[d]oxazole to Formazan (B1609692) Derivatives)
Multi-step synthetic sequences allow for the construction of more complex derivatives of the 2-aminobenzoxazole scaffold. An example of such a sequence is the synthesis of formazan derivatives starting from benzo[d]oxazole-2-thiol. researchgate.netnih.goveco-vector.com
The synthesis begins with the preparation of benzo[d]oxazole-2-thiol from 2-aminophenol and carbon disulfide in the presence of alcoholic potassium hydroxide. researchgate.netnih.goveco-vector.com This is followed by the reaction with hydrazine (B178648) hydrate (B1144303) to yield 2-hydrazinylbenzo[d]oxazole. researchgate.netnih.goveco-vector.com The hydrazinyl derivative is then reacted with various aromatic aldehydes to form Schiff bases, specifically 2-(2-benzylidene-hydrazinyl)benzo[d]oxazole derivatives. researchgate.netnih.goveco-vector.com Finally, the formazan derivatives are obtained by reacting the Schiff bases with a benzene (B151609) diazonium chloride solution. researchgate.netnih.goveco-vector.com
Green Chemistry Principles in 4-Chlorobenzo[d]oxazol-2-amine Synthesis
The application of green chemistry principles to the synthesis of this compound and its analogues aims to reduce the environmental impact of chemical processes. A key focus has been the use of microwave-assisted synthesis.
Microwave-Assisted Reaction Protocols
Microwave irradiation has been successfully employed to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. beilstein-archives.orgbeilstein-journals.org
Microwave-assisted protocols have been developed for the direct C-H amination of benzoxazoles catalyzed by copper salts, significantly enhancing the reaction rate. beilstein-archives.orgbeilstein-journals.org Another green approach is the catalyst-free amination of 2-mercaptobenzoxazoles on water, which is also accelerated by microwave irradiation. researchgate.net This method avoids the use of external catalysts and organic solvents. researchgate.net Furthermore, the synthesis of benzoxazole derivatives through the cyclization of 2-aminophenols and benzaldehydes has been achieved using a deep eutectic solvent (DES) as a catalyst under microwave irradiation, offering a reusable and environmentally benign catalytic system. mdpi.com
Below is a table summarizing various microwave-assisted synthetic protocols for benzoxazole derivatives.
| Starting Materials | Reagents/Catalyst | Solvent | Reaction Conditions | Product Type | Reference |
| Benzoxazole, Piperidine | CuCl or CuCl₂ | Acetonitrile | Microwave Irradiation (1.5-2 h) | 2-Aminobenzoxazole derivative | beilstein-archives.orgbeilstein-journals.org |
| 2-Mercaptobenzoxazoles, Various amines | None (catalyst-free) | Water | Microwave Irradiation (100-150 °C, 1 h) | 2-Aminobenzoxazole derivatives | researchgate.net |
| 2-Aminophenols, Benzaldehydes | [CholineCl][oxalic acid] (DES) | Solvent-free | Microwave Irradiation (120 °C, 15 min) | 2-Arylbenzoxazoles | mdpi.com |
| p-Substituted 2-bromoacetophenone, Urea | None | DMF | Microwave Irradiation | 2-Amino-4-(p-substituted phenyl)-oxazole | ijpsonline.com |
| Pyrimidine, Oxazole rings | Anhydrous potassium carbonate | Ethanol | Reflux (2-4 h) | Pyrimidinamine substituted phenyl-oxazole | ijpsonline.com |
Solvent-Free Reaction Conditions
The development of solvent-free reaction conditions represents a significant advancement in the green synthesis of benzoxazole derivatives. These methods minimize waste and the use of hazardous organic solvents, aligning with the principles of sustainable chemistry.
One notable approach involves the microwave-assisted synthesis of 2-substituted benzoxazoles. organic-chemistry.org In this method, Lawesson's reagent efficiently promotes the reaction between carboxylic acids and 2-aminophenol or 2-aminothiophenol (B119425) under solvent-free conditions. organic-chemistry.org This technique is applicable to a wide range of aromatic, heteroaromatic, and aliphatic carboxylic acids, consistently producing good yields. organic-chemistry.org Another solvent-free strategy utilizes the adsorption of reagents onto mineral oxides like alumina, silica gel, or clays. cem.com The reagents are dissolved in a volatile solvent, mixed with the solid support, and then the solvent is evaporated. The resulting impregnated solid is then subjected to microwave irradiation in a "dry media" environment. cem.com
While some reactions can be conducted entirely without a solvent, others have been optimized to proceed under solvent-free conditions with lower yields compared to when a solvent is used. For instance, the synthesis of certain 2-aminobenzoxazoles under solvent-free conditions resulted in a 51% yield, which was lower than the 57% yield obtained in water and significantly lower than the yields achieved in organic solvents like acetonitrile. mdpi.comsemanticscholar.org
A summary of representative solvent-free methods for benzoxazole synthesis is presented below:
| Reaction Type | Reagents/Catalyst | Conditions | Key Advantages |
| Microwave-assisted synthesis | Lawesson's reagent | Solvent-free | Broad substrate scope, good yields organic-chemistry.org |
| Dry media reaction | Reagents adsorbed on mineral oxides | Microwave irradiation | Reduced solvent use, ease of product isolation cem.com |
| Oxidative cyclization | Elemental sulfur, N-methylpiperidine (base) | Solvent-free | High atom economy, tolerates various functional groups organic-chemistry.org |
Utilization of Environmentally Benign Solvents and Catalysts
The shift towards green chemistry has spurred the adoption of environmentally benign solvents and catalysts in the synthesis of this compound and its analogues. Water, in particular, has emerged as a sustainable and economical solvent for these reactions.
Tandem reactions of isothiocyanates with 2-aminophenols have been successfully carried out in water, demonstrating high efficiency and yielding a variety of structurally diverse 2-aminobenzoxazoles. rsc.org This aqueous method offers significant rate acceleration compared to reactions in conventional volatile organic solvents. rsc.org Furthermore, electrochemical synthesis in aqueous media provides a green and mild route to 2-aminobenzoxazoles. rsc.org This one-pot process, mediated by inexpensive and readily available NaI and NaCl, operates in an open-flask undivided cell without the need for external supporting electrolytes or bases. rsc.org The use of an ethanol/water mixture as the solvent further enhances the environmental friendliness of this protocol. rsc.org
In addition to water, ionic liquids are gaining traction as recyclable and environmentally friendly catalysts. semanticscholar.orgnih.gov For example, the direct oxidative amination of benzoxazoles has been achieved at room temperature using a heterocyclic ionic liquid catalyst, 1-butylpyridinium iodide ([BPy]I), which can be recycled and reused multiple times without significant loss of activity. mdpi.comsemanticscholar.orgnih.gov
The development of green catalysts is another cornerstone of sustainable benzoxazole synthesis. sioc-journal.cn Researchers have explored a range of options, from biocatalysts like amla fruit extract to heterogeneous catalysts such as fly ash and Indion 190 resin. researchgate.netnih.govias.ac.in For instance, the condensation of o-aminophenol with aldehydes can be catalyzed by amla fruit extract at room temperature, offering a cost-effective and non-volatile catalytic system. researchgate.net Similarly, the synthesis of 2-phenyl substituted benzoxazoles has been accomplished using fly ash as a green catalyst. nih.gov Indion 190 resin has also proven effective, particularly under ultrasound irradiation, for the synthesis of benzoxazole derivatives in ethanol, a greener solvent. ias.ac.in
A selection of environmentally benign solvent and catalyst systems is highlighted in the table below:
| Solvent/Catalyst System | Reaction Type | Key Features |
| Water | Tandem reaction of isothiocyanates and 2-aminophenols | High efficiency, rate acceleration rsc.org |
| Water/EtOH with NaI/NaCl | Electrochemical synthesis | Metal-free, scalable, mild conditions rsc.org |
| Ionic Liquid ([BPy]I) | Oxidative amination of benzoxazoles | Recyclable catalyst, room temperature reaction mdpi.comsemanticscholar.orgnih.gov |
| Amla Fruit Extract | Condensation of o-aminophenol and aldehydes | Biocatalyst, cost-effective researchgate.net |
| Fly Ash | Synthesis of 2-phenyl substituted benzoxazoles | Green heterogeneous catalyst nih.gov |
| Indion 190 Resin | Synthesis of benzoxazoles under ultrasound | Reusable catalyst, good to excellent yields ias.ac.in |
| Vitreoscilla hemoglobin with cobalt porphyrin | Oxidative cyclization | Biocatalyst, high turnover in water rsc.org |
Atom Economy and Energy Efficiency Optimization in Benzoxazole Synthesis
Optimizing atom economy and energy efficiency are central tenets of green chemistry that are being actively pursued in the synthesis of benzoxazoles. mdpi.com Methodologies that maximize the incorporation of reactant atoms into the final product and minimize energy consumption are highly desirable.
Electrochemical synthesis stands out as a particularly atom-economical and energy-efficient approach. rsc.orgrsc.org By using electric current as a clean oxidant to generate reactive intermediates, such as hypervalent iodine(III) species, from recyclable iodoarenes, the need for stoichiometric chemical oxidants and the resulting waste are significantly reduced. acs.org This method has been successfully applied to the synthesis of 2-substituted benzoxazoles. acs.org Another electrochemical method involves the direct oxidation of 3,5-di-tert-butylcatechol (B55391) in the presence of benzylamines in an aqueous solution, proceeding without any catalyst under mild conditions. rsc.orgrsc.org
The use of elemental sulfur in conjunction with alkenes as a one-carbon donor for the formation of the benzoxazole ring is another strategy that enhances atom economy. organic-chemistry.org This method avoids the poor atom economy associated with some traditional approaches. organic-chemistry.org The reaction proceeds via an oxidative cyclization of 2-aminophenols with alkenes, and optimization studies have shown that it can be performed under solvent-free conditions with high yields. organic-chemistry.org
Energy efficiency is also a key consideration, with microwave and ultrasound irradiation being explored as alternatives to conventional heating. ias.ac.inmdpi.comnih.gov These techniques can lead to shorter reaction times and lower energy consumption. For example, ultrasound irradiation has been successfully employed in the synthesis of novel benzoxazoles from azo-linked salicylic (B10762653) acid derivatives and 2-amino-4-chlorophenol, resulting in short reaction times and high yields. nih.gov Similarly, the use of a reusable Indion 190 resin catalyst under ultrasonic irradiation in ethanol provides a fast and efficient route to benzoxazole derivatives. ias.ac.in
The following table summarizes key approaches for optimizing atom economy and energy efficiency:
| Methodology | Key Principle | Example Application |
| Electrochemical Synthesis | Use of electricity as a clean oxidant | Generation of I(III) species for benzoxazole formation acs.org |
| Elemental Sulfur-Promoted Cyclization | Utilization of alkenes as a one-carbon source | Synthesis of diverse benzoxazoles from 2-aminophenols and alkenes organic-chemistry.org |
| Ultrasound Irradiation | Alternative energy source for faster reactions | Synthesis of benzoxazoles using Indion 190 resin in ethanol ias.ac.in |
| Microwave Irradiation | Efficient heating for accelerated synthesis | Solvent-free synthesis of 2-substituted benzoxazoles organic-chemistry.org |
Functional Group Interconversion and Derivatization Strategies for this compound
The strategic modification of the this compound scaffold through functional group interconversion and derivatization is essential for creating a diverse range of analogues for further scientific investigation.
Nucleophilic Substitution Reactions at the Chlorinated Position
The chlorine atom at the 4-position of the benzoxazole ring, while not explicitly detailed in the provided search results for direct nucleophilic substitution on this compound itself, is generally susceptible to such reactions. The reactivity of a chloro substituent on an aromatic ring can be influenced by the electronic nature of the heterocyclic system. In many heterocyclic compounds, nucleophilic aromatic substitution (SNAr) is a viable pathway for introducing a variety of functional groups.
For instance, in a related system, the synthesis of 2-amino-substituted benzoxazole derivatives was achieved through nucleophilic aromatic substitution on a bromo-substituted mercaptobenzoxazole intermediate. nih.gov This suggests that the halogenated position on the benzoxazole core can serve as a handle for further functionalization. While direct examples for the 4-chloro position are not provided, the general principle of SNAr on halo-substituted benzoxazoles is a recognized synthetic strategy.
Formation of N-Substituted Benzoxazol-2-amine Analogues
A variety of methods have been developed for the synthesis of N-substituted benzoxazol-2-amine analogues, which allow for the introduction of diverse functionalities at the 2-amino position.
One common approach involves the reaction of 2-chlorobenzoxazoles with primary or secondary amines. This reaction can be carried out under solvent-free conditions or in various solvents like aqueous solutions, benzene, toluene, or acetonitrile with a base such as triethylamine. arabjchem.org Another strategy is the direct oxidative amination of benzoxazoles with secondary amines. This has been achieved using catalytic amounts of tetrabutylammonium (B224687) iodide (TBAI) with co-oxidants like hydrogen peroxide or tert-butyl hydroperoxide (TBHP). organic-chemistry.org A metal-free version of this reaction has also been reported using an ionic liquid catalyst at room temperature. mdpi.comnih.gov
The Smiles rearrangement offers a catalyst-free route to N-substituted benzoxazol-2-amines. nih.govacs.org This intramolecular nucleophilic aromatic substitution can be initiated by reacting benzoxazole-2-thiol with various amines in the presence of chloroacetyl chloride. nih.govacs.org This one-pot amination method is notable for its wide amine scope and short reaction times under metal-free conditions. nih.govacs.org
A summary of methods for synthesizing N-substituted benzoxazol-2-amines is provided in the table below:
| Synthetic Method | Reagents | Key Features |
| Reaction with 2-chlorobenzoxazoles | Primary/secondary amines | Can be performed solvent-free or in various solvents arabjchem.org |
| Direct oxidative amination | Secondary amines, TBAI, H₂O₂/TBHP | Metal-free conditions, good yields organic-chemistry.org |
| Smiles Rearrangement | Benzoxazole-2-thiol, amines, chloroacetyl chloride | Catalyst-free, one-pot, wide amine scope nih.govacs.org |
| Triphenylbismuth dichloride-promoted cyclodesulfurization | 2-Aminophenols, isothiocyanates | Mild conditions, short reaction times researchgate.net |
Synthesis of Thiourea Derivatives from this compound
The synthesis of thiourea derivatives from 2-aminobenzoxazoles, including the 4-chloro analogue, is a straightforward and widely used method for further functionalization. This typically involves the reaction of the 2-amino group with an appropriate isothiocyanate.
The general synthesis of thioureas involves the condensation of an amine with an isothiocyanate. nih.govmdpi.comorganic-chemistry.org This reaction is often carried out in a suitable solvent like dichloromethane (B109758) or tert-butanol (B103910) at room temperature. mdpi.com The reaction of various isothiocyanates with amines is considered a simple and efficient method to obtain a great structural diversity of substituted thioureas with high yields. mdpi.com
Specifically for benzoxazole derivatives, thiourea intermediates are often formed in situ during the synthesis of 2-aminobenzoxazoles themselves. For example, the reaction of 2-aminophenols with isothiocyanates first yields a thiourea, which then undergoes cyclization to form the 2-aminobenzoxazole. researchgate.netresearchgate.net This indicates that the reverse reaction, the formation of a thiourea from a pre-formed 2-aminobenzoxazole, is a chemically accessible transformation.
A general scheme for the synthesis of thiourea derivatives from a 2-aminobenzoxazole is as follows:
| Reactants | Product | Conditions |
| 2-Aminobenzoxazole, Isothiocyanate | N-(Benzoxazol-2-yl)thiourea derivative | Room temperature in a suitable solvent (e.g., dichloromethane) mdpi.com |
This derivatization strategy provides a versatile platform for creating a library of compounds with modified properties, which can be valuable for structure-activity relationship studies in various research contexts.
Strategies for Chemical Derivatization in Analytical Methods
In the quantitative and qualitative analysis of this compound and its analogues, chemical derivatization plays a pivotal role. This process involves the chemical modification of the analyte to produce a new compound with properties more suitable for a specific analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). journalajacr.comhta-it.comresearch-solution.com The primary goals of derivatization are to enhance detectability, improve chromatographic separation, and increase the volatility of the target compound. research-solution.comresearchgate.net
Derivatization for High-Performance Liquid Chromatography (HPLC)
Pre-column or post-column derivatization in HPLC is a common strategy to attach a chromophore or fluorophore to the analyte molecule, thereby enhancing its response to UV-Visible or fluorescence detectors. journalajacr.comhta-it.com For this compound, the primary amine group is the principal target for such reactions.
Fluorescent labeling is particularly advantageous due to its high sensitivity and selectivity. Reagents like Dansyl chloride (DNS-Cl), 9-fluorenylmethyl chloroformate (FMOC-Cl), and substituted benzofurazans are widely used for the derivatization of primary and secondary amines. journalajacr.comresearchgate.net For instance, 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) and its more reactive analogue 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) react with amines to form highly fluorescent adducts. nih.govmdpi.com This reaction is typically carried out in an alkaline buffer and allows for detection at the picomole or even femtomole level. nih.govmdpi.com The resulting derivatives can be separated efficiently using reversed-phase HPLC and detected with high sensitivity. rsc.org
Table 1: Common Derivatizing Reagents for HPLC Analysis of Amines
| Derivatizing Reagent | Target Functional Group | Detection Method | Advantages |
|---|---|---|---|
| Dansyl chloride (DNS-Cl) | Primary and Secondary Amines | Fluorescence, UV | Forms stable derivatives, good sensitivity. |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary and Secondary Amines | Fluorescence | High fluorescence quantum yield, clean reaction. nih.gov |
| 4-chloro-7-nitrobenzofurazan (NBD-Cl) | Primary and Secondary Amines, Thiols | Fluorescence | Reacts with secondary amines, useful in complex matrices. mdpi.com |
| o-Phthalaldehyde (OPA) | Primary Amines (in presence of a thiol) | Fluorescence | Fast reaction, automated pre-column derivatization. thermofisher.com |
| Benzoyl chloride | Primary and Secondary Amines | UV | Forms stable benzoylated derivatives suitable for RP-HPLC. researchgate.net |
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization is often mandatory for polar compounds like this compound. The process aims to decrease the polarity and increase the volatility and thermal stability of the analyte, which are prerequisites for successful gas chromatographic separation. research-solution.comjfda-online.com Without derivatization, the primary amine group can lead to poor peak shape (tailing) and potential adsorption within the GC system. jfda-online.com
The most common derivatization techniques for compounds containing amine groups are silylation and acylation. jfda-online.com
Silylation: This involves replacing the active hydrogen of the amine group with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. The resulting TMS-derivative of this compound would be significantly more volatile and thermally stable. nih.gov
Acylation: This method introduces an acyl group into the molecule. Reagents such as acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) are commonly used. Acylation effectively caps (B75204) the polar amine group, reducing its ability to form hydrogen bonds and thus increasing volatility. mdpi.com For example, reacting this compound with acetic anhydride would yield its N-acetyl derivative, which is more amenable to GC analysis. mdpi.com The use of fluorinated anhydrides, like TFAA, can also enhance the sensitivity of detection with an electron capture detector (ECD).
Table 2: Common Derivatizing Reagents for GC-MS Analysis of Amines
| Derivatizing Reagent | Reaction Type | Derivative Formed | Analytical Improvement |
|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silylation | Trimethylsilyl (TMS) derivative | Increases volatility and thermal stability. nih.gov |
| Acetic Anhydride | Acylation | Acetyl derivative | Reduces polarity, improves peak shape. mdpi.com |
| Trifluoroacetic Anhydride (TFAA) | Acylation | Trifluoroacetyl derivative | Increases volatility, enhances ECD response. jfda-online.com |
| Pentafluorobenzyl Bromide (PFBBr) | Alkylation | Pentafluorobenzyl derivative | Creates highly sensitive derivatives for ECD. research-solution.com |
The choice of a specific derivatization strategy depends on the analytical objective, the nature of the sample matrix, the required sensitivity, and the available instrumentation. The derivatization conditions, including solvent, temperature, and reaction time, must be carefully optimized to ensure a complete and reproducible reaction, yielding a stable derivative for accurate and reliable analysis. rsc.orgnih.gov
Elucidation of Reaction Mechanisms in 4 Chlorobenzo D Oxazol 2 Amine Synthesis and Transformation
Mechanistic Pathways of Nucleophilic Substitution on Benzoxazole (B165842) Rings
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as the benzoxazole system. masterorganicchemistry.comlibretexts.org The presence of electron-withdrawing groups on the aromatic ring activates it towards nucleophilic attack. wikipedia.orgchemistrysteps.com In the context of 4-chlorobenzo[d]oxazol-2-amine, the chloro substituent can be displaced by various nucleophiles.
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. chemistrysteps.comnih.gov The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, the chlorine atom). This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemistrysteps.comcdnsciencepub.com The negative charge in this intermediate is delocalized over the aromatic system and is further stabilized by any electron-withdrawing groups present. masterorganicchemistry.com In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. chemistrysteps.com
Recent studies suggest that the SNAr mechanism can exist on a continuum, with the possibility of concerted and borderline mechanisms depending on the specific reactants and conditions. nih.govnih.gov For a reaction to proceed via the SNAr pathway, a good leaving group (like a halide) must be present on the ring, and the ring's electron density must be sufficiently reduced. libretexts.org The regioselectivity of the nucleophilic attack is influenced by the position of activating groups; ortho and para positions are generally favored due to their ability to stabilize the intermediate through resonance. libretexts.orgchemistrysteps.com
| Step | Description | Key Intermediate |
| 1. Nucleophilic Attack | A nucleophile attacks the carbon atom attached to the chlorine on the benzoxazole ring. | Meisenheimer complex (a resonance-stabilized carbanion) |
| 2. Elimination | The chloride ion is expelled from the Meisenheimer complex, restoring the aromaticity of the benzoxazole ring. | Substituted benzoxazole product |
Detailed Analysis of Cyclization Mechanisms in 2-Aminobenzoxazole (B146116) Formation
The synthesis of 2-aminobenzoxazoles, including this compound, often involves the cyclization of an o-aminophenol precursor. acs.orgresearchgate.net One common method utilizes a cyanating agent, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O). acs.orgresearchgate.netnih.govrsc.org
The proposed mechanism for this cyclization begins with the activation of the cyanating agent by the Lewis acid. acs.orgnih.gov The Lewis acid coordinates to the cyano group of NCTS, rendering it more electrophilic. acs.orgnih.gov This is followed by a nucleophilic attack from the amino group of the o-aminophenol on the activated cyano carbon. Subsequently, the sulfonamide residue is eliminated. acs.orgnih.gov The final step of the ring formation involves an intramolecular nucleophilic attack by the hydroxyl group on the electron-deficient carbon of the intermediate, leading to the formation of the 2-aminobenzoxazole ring upon workup. acs.orgnih.gov
Alternative pathways for the formation of the benzoxazole ring from o-aminophenols and other reagents, such as aldehydes or tertiary amides, have also been explored. rsc.orgnih.gov In the case of tertiary amides activated by triflic anhydride (B1165640) (Tf₂O), the mechanism involves the formation of an amidinium salt intermediate. The o-aminophenol then acts as a nucleophile, attacking the amidinium carbon, followed by intramolecular cyclization and elimination to yield the 2-substituted benzoxazole. nih.gov
| Reagents | Proposed Mechanism | Key Steps |
| o-Aminophenol and NCTS with BF₃·Et₂O | Lewis acid-catalyzed cyclization acs.orgnih.gov | 1. Lewis acid activation of NCTS. 2. Nucleophilic attack by the amino group. 3. Elimination of the sulfonamide. 4. Intramolecular attack by the hydroxyl group. |
| o-Aminophenol and Tertiary Amides with Tf₂O | Electrophilic activation of the amide nih.gov | 1. Formation of an amidinium salt. 2. Nucleophilic addition of the o-aminophenol. 3. Intramolecular cyclization. 4. Elimination. |
Catalytic Reaction Mechanisms (e.g., Deep Eutectic Solvents, Metal Catalysis)
Catalysis plays a significant role in enhancing the efficiency and sustainability of benzoxazole synthesis. Both metal catalysts and green solvent systems like deep eutectic solvents (DESs) have been employed.
Metal Catalysis: Transition metal catalysts, particularly copper-based systems, have been utilized for the C-H amination of benzoxazoles. beilstein-journals.org These reactions can proceed under milder conditions and often with higher yields compared to uncatalyzed processes. The catalytic cycle for copper-catalyzed amination is thought to involve the coordination of the benzoxazole and the amine to the copper center. This is followed by an oxidative addition or a concerted metalation-deprotonation step to form a copper-benzoxazole intermediate. Reductive elimination then furnishes the 2-aminobenzoxazole product and regenerates the active catalyst. beilstein-journals.org
Deep Eutectic Solvents (DESs): DESs are emerging as environmentally friendly alternatives to traditional organic solvents and can also act as catalysts. rsc.orgmdpi.comdntb.gov.uanih.gov A DES is typically a mixture of a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA). mdpi.comnih.gov In the synthesis of benzoxazole derivatives, DESs can promote the reaction through hydrogen bonding interactions, which can activate the substrates and stabilize intermediates. dntb.gov.ua For instance, a choline (B1196258) chloride-based DES has been shown to effectively catalyze the synthesis of pyran derivatives, and similar principles can be applied to benzoxazole synthesis. dntb.gov.ua In some cases, metal salts can be incorporated into the DES to create a dual solvent/catalyst system. rsc.orgresearchgate.net
| Catalyst Type | Proposed Role in Benzoxazole Synthesis | Example |
| Metal Catalysis | Facilitates C-H activation and C-N bond formation through a catalytic cycle involving the metal center. beilstein-journals.org | Copper-catalyzed C2-amination of benzoxazoles. beilstein-journals.org |
| Deep Eutectic Solvents (DESs) | Act as a green reaction medium and can catalyze the reaction through hydrogen bonding interactions. dntb.gov.ua | Choline chloride/urea mixtures. dntb.gov.ua |
Proposed Mechanisms for Smiles Rearrangement in Benzoxazole Chemistry
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr) reaction that has been effectively utilized in the synthesis of N-substituted 2-aminobenzoxazoles. acs.orgresearchgate.netmanchester.ac.ukwikipedia.orgnih.gov This rearrangement involves the migration of an aryl group from a heteroatom to a nucleophilic center within the same molecule. manchester.ac.ukwikipedia.org
In the context of benzoxazole chemistry, a common approach involves the reaction of a benzoxazole-2-thiol with an appropriate electrophile, such as chloroacetyl chloride, to form an S-alkylated intermediate. acs.orgresearchgate.netnih.gov This intermediate then undergoes the Smiles rearrangement. The proposed mechanism proceeds through the nucleophilic attack of a nitrogen atom (from an added amine) at the C2 carbon of the benzoxazole ring. acs.orgnih.gov This intramolecular attack leads to the formation of a spirocyclic intermediate. acs.orgnih.gov Subsequent rearomatization and hydrolysis, often in the presence of a base, lead to the formation of the N-substituted 2-aminobenzoxazole. acs.orgnih.gov The driving force for this rearrangement is the formation of a more stable product. manchester.ac.uk
| Step | Description | Key Intermediate |
| 1. S-alkylation | The benzoxazole-2-thiol is alkylated to form an intermediate susceptible to rearrangement. | S-alkylated benzoxazole-2-thiol |
| 2. Intramolecular Nucleophilic Attack | The nitrogen of an amine attacks the C2 carbon of the benzoxazole ring. acs.orgnih.gov | Spirocyclic intermediate acs.orgnih.gov |
| 3. Ring Opening and Rearomatization | The spiro intermediate undergoes ring opening and rearomatization to yield the final product. acs.orgnih.gov | N-substituted 2-aminobenzoxazole |
Radical Mechanism Investigations in Disulfide Formation during Benzoxazole Reactions
During the synthesis of benzoxazole derivatives, particularly in reactions involving thiols, the formation of disulfide byproducts can occur. researchgate.net While many of the reactions in benzoxazole chemistry are ionic in nature, the formation of disulfides can sometimes be attributed to radical mechanisms. researchgate.netnih.gov
One-electron oxidation of a thiol can generate a thiyl radical. nih.gov The recombination of two thiyl radicals leads directly to the formation of a disulfide bond. nih.gov In the context of benzoxazole synthesis, if reaction conditions (such as the presence of oxidizing agents or exposure to light) can initiate the formation of thiyl radicals from a benzoxazole-2-thiol starting material or intermediate, then disulfide formation is a likely side reaction. researchgate.net For example, it has been suggested that the formation of a disulfide byproduct during a Smiles rearrangement protocol might proceed through a radical pathway. researchgate.net
| Process | Description | Key Species |
| Thiyl Radical Formation | One-electron oxidation of a thiol. nih.gov | Thiyl radical (RS•) |
| Disulfide Formation | Dimerization of two thiyl radicals. nih.gov | Disulfide (RSSR) |
| Radical-Disulfide Exchange | Reaction of a thiyl radical with a disulfide. rsc.org | Thiyl radical, disulfide, new thiyl radical, new disulfide |
Ring Opening and Ring Closure Mechanisms in Benzoxazole Transformations
The benzoxazole ring, while aromatic, can undergo ring-opening reactions under certain conditions, leading to the formation of other heterocyclic systems or functionalized acyclic compounds. researchgate.netresearchgate.netrsc.org These transformations often proceed through a series of ring-opening and ring-closure (annulation) steps.
For instance, a yttrium(III) triflate-catalyzed cascade reaction between benzoxazoles and propargylic alcohols has been reported to yield 1,4-benzoxazine scaffolds. rsc.org The proposed mechanism involves an SN1-type nucleophilic substitution where the benzoxazole acts as a nucleophile, attacking a propargyl cation generated from the alcohol. This is followed by a ring-opening of the benzoxazole moiety and a subsequent regioselective ring-closure to form the six-membered 1,4-benzoxazine ring. rsc.org
Similarly, copper-catalyzed ring-opening of benzoxazoles with iodoarenes can lead to the synthesis of triphenylamines. researchgate.netresearchgate.net This transformation highlights the ability of the benzoxazole ring to be opened and subsequently functionalized. The precise mechanism of these ring-opening reactions can vary depending on the reagents and catalysts employed, but they generally involve the cleavage of one of the bonds within the oxazole (B20620) part of the fused ring system, followed by further reaction of the resulting intermediate.
| Transformation | Proposed Mechanism | Key Steps |
| Benzoxazole to 1,4-Benzoxazine | Y(OTf)₃-catalyzed cascade reaction rsc.org | 1. SN1 nucleophilic substitution. 2. Ring-opening of the benzoxazole. 3. Regioselective ring-closure. |
| Benzoxazole to Triphenylamine | Copper-catalyzed reaction with iodoarenes researchgate.netresearchgate.net | 1. Coordination of reactants to the copper catalyst. 2. Ring-opening of the benzoxazole. 3. C-N bond formation. |
Structure Activity Relationship Sar Studies of 4 Chlorobenzo D Oxazol 2 Amine and Its Analogues in Biological Systems
Positional Isomerism and Substituent Effects on Biological Activity
The location of the chlorine atom on the benzoxazole (B165842) ring is a critical determinant of biological efficacy. While direct comparative studies on all positional isomers of chloro-substituted 2-aminobenzoxazoles are not extensively documented in a single report, analysis of various studies indicates that the position of halogen and other substituents significantly modulates the pharmacological activity.
For instance, studies on different series of benzoxazole derivatives have shown that substitution at the C5 and C6 positions can be particularly favorable for certain biological activities. In one study, 5-chlorobenzoxazole (B107618) derivatives demonstrated advantageous cytotoxic activity against cancer cell lines compared to unsubstituted analogues. nih.govnih.gov Specifically, a 5-chlorobenzoxazole derivative bearing a terminal 2-methoxyphenyl moiety exhibited potent activity against both MCF-7 and HepG2 cell lines. nih.gov Another study on benzoxazole derivatives as potential VEGFR-2 inhibitors found that compounds with a 5-chlorobenzo[d]oxazole moiety were generally more potent than their 5-methylbenzo[d]oxazole counterparts. nih.gov
Conversely, the introduction of a chlorine atom at the 4-position, as seen in 4-Chlorobenzo[d]oxazol-2-amine, confers unique electronic and steric properties that can influence its interaction with biological targets. The proximity of the chloro group to the oxazole (B20620) ring and the exocyclic amine can create a distinct chemical environment compared to isomers where the chlorine is more distant, such as at the 5-, 6-, or 7-positions. Research on antifungal 2-aminobenzoxazole (B146116) derivatives revealed that the position of a chlorine atom on an attached phenyl ring influenced activity, with the meta-position showing the most potent effect. nih.gov While this finding is not on the benzoxazole ring itself, it underscores the sensitivity of biological activity to substituent placement.
The following table summarizes the impact of substituent position on the anticancer activity of a series of benzoxazole derivatives.
| Compound ID | Benzoxazole Substitution | R Group | Anticancer Activity (IC50 in µM) |
| 12d | Unsubstituted | tert-butyl | 23.61 (HepG2) |
| 13a | Unsubstituted | 3-chlorophenyl | 32.47 (MCF-7) |
| 12k | 5-chloro | 3-chlorophenyl | 28.36 (HepG2) |
| 12l | 5-methyl | 3-chlorophenyl | 10.50 (HepG2), 15.21 (MCF-7) |
Data sourced from a study on benzoxazole derivatives as VEGFR-2 inhibitors. nih.gov
Impact of Halogenation on Pharmacological Profiles and Selectivity
Halogenation is a common strategy in medicinal chemistry to modulate a drug's pharmacokinetic and pharmacodynamic properties. The introduction of a chlorine atom, as in this compound, can significantly alter lipophilicity, metabolic stability, and binding affinity. The electron-withdrawing nature of chlorine at the 4-position influences the electron density of the entire benzoxazole system, which can be critical for interactions with biological targets.
In a series of 2-aminobenzoxazole derivatives designed as antifungal agents, the introduction of a chlorine or bromine atom was found to be highly beneficial for enhancing antifungal activity. nih.gov Similarly, studies on benzoxazole derivatives targeting various enzymes have shown that halogenated analogues often exhibit improved potency. For example, 5-chloro and 6-chloro substitutions on the benzoxazole ring have been shown to be important for inhibitory activity. nih.gov
The position of the halogen also plays a key role in selectivity. For instance, in a study of benzothiazolyl ureas, moving a chlorine atom from the 6-position to the 7-position on the benzothiazole (B30560) ring increased inhibitory activity against 17β-hydroxysteroid dehydrogenase type 10, while substitution at the 5-position showed similar inhibition to the 6-chloro analogue. mdpi.com This highlights the subtle yet significant role of halogen positioning in achieving target selectivity.
Influence of the Exocyclic Amine Functionality on Molecular Interactions
The exocyclic amine group at the 2-position of the benzoxazole ring is a key pharmacophoric feature, playing a crucial role in forming hydrogen bonds and other interactions with biological targets. ucsd.edu Modifications of this amine group have been shown to have a profound impact on biological activity.
Studies have demonstrated that the 2-amino group is often essential for activity. For example, in a series of 2-aminobenzoxazoles designed as antifungal agents, acylation or sulfonylation of the amino group led to a significant decrease in activity against several fungal strains. nih.gov This suggests that the free amino group is critical for the observed biological effect.
Furthermore, the nature of the substituents on the exocyclic amine can drastically alter potency and selectivity. In the development of inhibitors for the sphingosine-1-phosphate transporter Spns2, a structure-activity relationship study of 2-aminobenzoxazole derivatives found that while primary and some secondary amines at the exocyclic position were tolerated, bulky or certain cyclic amines were detrimental to activity. nih.gov Similarly, in a series of 2-aminobenzoxazole ligands for the hepatitis C virus IRES RNA, modifications at the exocyclic 2-amino group were critical for binding affinity. ucsd.edu These findings underscore the importance of the size, shape, and electronic properties of the substituents on the exocyclic amine for effective molecular interactions.
Structure-Based Design Principles for Benzoxazole Scaffolds as Therapeutic Agents
Key design principles for benzoxazole scaffolds often focus on:
Hydrogen Bonding: The nitrogen and oxygen atoms of the oxazole ring, as well as the exocyclic amine, can act as hydrogen bond donors and acceptors. Structure-based design aims to position these groups to form optimal hydrogen bonds with amino acid residues in the target's active site. researchgate.netnih.gov
Aromatic and Hydrophobic Interactions: The planar benzoxazole ring can engage in π-π stacking and other hydrophobic interactions with aromatic residues of the target protein. Substituents on the benzene (B151609) ring can be modified to optimize these interactions. nih.gov
Conformational Rigidity: The rigid nature of the fused ring system provides a fixed orientation for its functional groups, which can be advantageous for binding affinity. Linkers and substituents can be chosen to maintain or control the desired conformation.
Comparative SAR with Related Heterocyclic Systems (e.g., Benzothiazoles, Benzimidazoles)
The bioisosteric replacement of the oxygen atom in the benzoxazole ring with sulfur (to form a benzothiazole) or a nitrogen-hydrogen group (to form a benzimidazole) is a common strategy in medicinal chemistry to explore changes in biological activity. researchgate.netplos.org These subtle changes can significantly impact factors like pKa, hydrogen bonding capacity, and metabolic stability, leading to different pharmacological profiles.
In several studies, the biological activities of these three heterocyclic systems have been directly compared. For instance, in the development of inhibitors for 17β-hydroxysteroid dehydrogenase type 10, replacing the benzothiazole core with a benzoxazole or benzimidazole (B57391) led to notable differences in inhibitory potency. mdpi.com Specifically, 5- and 6-chlorobenzoxazole derivatives showed similar potency to the parent benzothiazole, while 5- and 6-chlorobenzimidazoles demonstrated improved potency. mdpi.com
Another study on novel selective histone deacetylase-6 inhibitors compared 2-chlorobenzimidazole, 2-chlorobenzoxazole, and 2-chlorobenzothiazole (B146242) as starting materials for synthesis. plos.org The resulting compounds, which featured these different heterocyclic cores, would be expected to have distinct biological profiles due to the differing electronic and steric properties of the core structures.
The following table presents a comparison of the inhibitory activity of chloro-substituted benzoxazole and benzimidazole derivatives against 17β-HSD10.
| Compound | Heterocyclic Core | Substitution | Residual Activity (%) |
| Parent Compound | Benzothiazole | 6-chloro | ~55 |
| 4ap | Benzoxazole | 5-chloro | Similar to parent |
| 4aq | Benzoxazole | 6-chloro | Similar to parent |
| - | Benzoxazole | Unsubstituted | 41 |
| 4as | Benzimidazole | 5-chloro | 30 |
| 4at | Benzimidazole | 6-chloro | 36 |
Data sourced from a study on benzothiazolyl ureas as 17β-HSD10 inhibitors. mdpi.com
Pharmacological and Biological Applications of 4 Chlorobenzo D Oxazol 2 Amine Derivatives
Antimicrobial Efficacy Investigations
Derivatives of 4-Chlorobenzo[d]oxazol-2-amine have demonstrated significant promise as antimicrobial agents, with studies highlighting their effectiveness against a range of bacterial and fungal pathogens.
The antibacterial potential of this compound derivatives has been evaluated against various bacterial strains. Research has shown that these compounds exhibit notable activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have displayed inhibitory effects against common pathogens like Staphylococcus aureus and Escherichia coli. The introduction of different substituents onto the core benzoxazole (B165842) structure has been a key strategy in enhancing antibacterial potency and broadening the spectrum of activity. nih.gov
A comprehensive review of oxazole (B20620) derivatives highlighted several compounds with significant antibacterial properties. d-nb.infonih.gov For example, 2-methoxy-5-chlorobenzo[d]oxazole was reported to have excellent antibacterial activity. d-nb.inforesearchgate.net Another study focused on the synthesis and antibacterial evaluation of various 2-aminobenzoxazole (B146116) derivatives, further establishing the importance of this chemical class in the search for new antibacterial agents. acs.org The following table summarizes the antibacterial activity of selected this compound derivatives and related compounds.
Table 1: Antibacterial Activity of Selected Benzoxazole Derivatives
| Compound | Target Organism(s) | Activity/Observation | Reference(s) |
|---|---|---|---|
| This compound Derivatives | Staphylococcus aureus, Escherichia coli | Notable activity observed. | |
| 2-Methoxy-5-chlorobenzo[d]oxazole | S. aureus, E. coli | Excellent antibacterial activity. | d-nb.inforesearchgate.net |
| Substituted Oxa/thiazoles | E. coli | Good activity reported for specific derivatives. | nih.gov |
In addition to their antibacterial effects, derivatives of this compound have been investigated for their antifungal properties. smolecule.com Studies have shown that certain structural modifications to the benzoxazole ring can lead to potent antifungal agents. d-nb.infonih.gov For example, 2-ethoxy-5-chlorobenzo[d]oxazole has been identified as having excellent antifungal activity. d-nb.inforesearchgate.net The versatility of the benzoxazole scaffold allows for the development of compounds with specific antifungal activity against various fungal strains. d-nb.info
Table 2: Antifungal Activity of Selected Benzoxazole Derivatives
| Compound | Target Organism(s) | Activity/Observation | Reference(s) |
|---|---|---|---|
| 2-Ethoxy-5-chlorobenzo[d]oxazole | Candida albicans, Candida glabrata | Excellent antifungal activity. | d-nb.inforesearchgate.net |
| Benzoxazole Derivatives | Various fungal strains | Antifungal properties have been studied. | smolecule.com |
The emergence of drug-resistant tuberculosis has necessitated the search for new anti-tubercular agents with novel mechanisms of action. researchgate.net Derivatives of this compound have emerged as a promising class of compounds in this area. researchgate.net Research has focused on synthesizing and evaluating these derivatives for their activity against Mycobacterium tuberculosis. researchgate.netnih.gov
One study identified a series of 2-amino benzothiazoles and benzoxazoles with bactericidal activity against M. tuberculosis. nih.govbiorxiv.org A key finding was that while some of these compounds showed potent activity, metabolic stability remained a challenge. biorxiv.org Further investigations into the structure-activity relationships revealed that modifications at various positions on the benzoxazole ring could significantly impact anti-tubercular potency and cytotoxicity. nih.govbiorxiv.org For instance, the addition of a chloro substituent at position 4 of a related benzothiazole (B30560) derivative increased its activity against a specific strain and reduced cytotoxicity. biorxiv.org
A notable derivative, (E)-1-(4-((5-chlorobenzo[d]oxazol-2-yl)amino)phenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one, was identified as a lead compound that demonstrated bactericidal killing of M. tuberculosis bacilli and possessed favorable microsomal stability. researchgate.net Although the precise mode of action for many of these derivatives is still under investigation, some studies suggest that they may not target protein secretion, indicating a different mechanism from some existing anti-tubercular drugs. nih.govbiorxiv.org
Table 3: Anti-tubercular Activity of Selected Benzoxazole Derivatives
| Compound/Series | Target Organism/Strain | Activity/Observation | Reference(s) |
|---|---|---|---|
| (E)-1-(4-((5-chlorobenzo[d]oxazol-2-yl)amino)phenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one | Mycobacterium tuberculosis | Bactericidal activity and good microsomal stability. | researchgate.net |
| 2-Amino benzothiazole/benzoxazole series | Mycobacterium tuberculosis | Identified as having bactericidal activity. | nih.govbiorxiv.org |
Anticancer Activity and Cytotoxicity Studies
The benzoxazole scaffold, including 4-chloro-substituted derivatives, has been extensively explored for its anticancer potential. sci-hub.seresearchgate.net These compounds have shown promise in inhibiting cancer cell growth through various mechanisms, including the inhibition of key enzymes and the induction of programmed cell death.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial tyrosine kinase involved in angiogenesis, a process vital for tumor growth and metastasis. nih.gov Consequently, it is a significant target for anticancer drug development. Several studies have focused on designing and synthesizing this compound derivatives as potent VEGFR-2 inhibitors. nih.govmdpi.comnih.govtandfonline.com
In one study, a series of benzoxazole derivatives were synthesized, and their inhibitory activity against VEGFR-2 was evaluated. nih.govresearchgate.net Compound 12l , a 5-methylbenzo[d]oxazole derivative, emerged as a potent inhibitor with an IC₅₀ value of 97.38 nM against VEGFR-2. nih.govresearchgate.net Another study reported on a series of 5-chlorobenzo[d]oxazol-2-yl thioacetamido derivatives, with compound 14b showing significant cytotoxic activity against MCF-7 and HepG2 cancer cell lines, which was attributed in part to VEGFR-2 inhibition. nih.govtandfonline.com Similarly, other derivatives like 8d and 11 have demonstrated potent VEGFR-2 inhibitory activity, often superior to the standard drug sorafenib. mdpi.comdovepress.com
The c-Met kinase is another important target in cancer therapy, and research has also been directed towards developing benzoxazol-2(3H)-one derivatives as c-Met inhibitors. researchgate.net
Table 4: VEGFR-2 and c-Met Kinase Inhibition by Selected Benzoxazole Derivatives
| Compound | Target Kinase | IC₅₀ Value | Cell Lines | Reference(s) |
|---|---|---|---|---|
| 8d | VEGFR-2 | 0.0554 µM | MCF-7, HCT116, HepG2 | mdpi.com |
| 12l | VEGFR-2 | 97.38 nM | HepG2, MCF-7 | nih.govresearchgate.net |
| 14b | VEGFR-2 | - | MCF-7, HepG2 | nih.govtandfonline.com |
| 11 | VEGFR-2 | 0.19 µM | A549, HepG-2, Caco-2, MDA | dovepress.com |
A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Derivatives of this compound have been shown to effectively trigger apoptotic pathways in cancer cells.
Studies have demonstrated that these compounds can induce apoptosis by modulating the expression of key regulatory proteins. For example, compound 12l was found to induce apoptosis in HepG2 cells by significantly increasing the levels of the pro-apoptotic protein BAX and the executioner caspase-3, while decreasing the level of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net This resulted in a 35.13% induction of apoptosis in the treated cells. nih.govresearchgate.net Similarly, compound 14b was shown to arrest the cell cycle in the Pre-G1 phase and induce apoptosis in HepG2 cells. nih.gov Other derivatives have also been reported to induce cell cycle arrest, typically at the G2/M phase, and promote apoptosis. The ability of these compounds to interact with DNA and inhibit kinases contributes to their pro-apoptotic effects.
Table 5: Apoptosis Induction by Selected Benzoxazole Derivatives
| Compound | Cell Line | Mechanism of Apoptosis Induction | Reference(s) |
|---|---|---|---|
| 12l | HepG2 | Increased BAX and caspase-3, decreased Bcl-2. | nih.govresearchgate.net |
| 14b | HepG2 | Cell cycle arrest at Pre-G1 phase, induction of apoptosis. | nih.gov |
| 8d | HepG2 | Significant apoptotic effect, arrested cells at pre-G1 phase. | mdpi.com |
Cell Cycle Modulation Studies
Derivatives of the benzoxazole scaffold have been investigated for their effects on cell cycle progression in cancer cell lines. These studies are crucial for understanding the antiproliferative mechanisms of these compounds.
Furthermore, a related derivative, PO-296 [2-(6-chlorobenzo[d]oxazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol], was found to induce T lymphocyte cycle arrest in the G0/G1 phase. researchgate.net This particular activity underscores the immunosuppressive potential of this class of compounds by controlling the proliferation of immune cells. researchgate.net Another research effort focusing on pyrrole-tethered bisbenzoxazole derivatives identified a compound (14) that induced G0/G1 phase arrest in 71.2% of MCF-7 cells, highlighting the potential of the benzoxazole core in modulating the cell cycle. nih.gov
In vitro Cytotoxicity Assessment against Human Cell Lines (e.g., MCF-7, HepG2)
The in vitro cytotoxicity of this compound derivatives has been evaluated against various human cancer cell lines, most notably MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma). These assessments are fundamental in identifying potential anticancer agents.
Studies have shown that benzoxazole derivatives exhibit a range of cytotoxic effects. For instance, a series of new benzoxazole derivatives were synthesized and tested, with many showing promising anticancer activity. nih.govsemanticscholar.org In one study, derivatives incorporating a 5-chlorobenzo[d]oxazole moiety were found to be slightly more advantageous in their cytotoxic activity compared to unsubstituted analogs. nih.gov Specifically, the derivative 14b, which features a terminal 2-methoxy phenyl group, demonstrated significant cytotoxicity with IC₅₀ values of 4.75 ± 0.21 µM against MCF-7 and 4.61 ± 0.34 µM against HepG2 cells. nih.gov
Conversely, another study reported that 5-chlorobenzo[d]oxazole derivatives (compounds 12b, 12e, 12h, 12k, and 13b) exhibited less potent activities, with IC₅₀ values ranging from 26.31 to 102.10 μM. nih.govsemanticscholar.org The most potent compound in this series, 12l, which was a 5-methylbenzo[d]oxazole derivative, showed IC₅₀ values of 10.50 μM and 15.21 μM against HepG2 and MCF-7 cell lines, respectively. nih.govsemanticscholar.org
The table below summarizes the cytotoxic activities of selected benzoxazole derivatives.
| Compound | Core Structure | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 14b | 5-chlorobenzo[d]oxazole | MCF-7 | 4.75 ± 0.21 | nih.gov |
| 14b | 5-chlorobenzo[d]oxazole | HepG2 | 4.61 ± 0.34 | nih.gov |
| 14k | 5-chlorobenzo[d]oxazole | MCF-7 | 7.75 ± 0.24 | nih.gov |
| 14k | 5-chlorobenzo[d]oxazole | HepG2 | 11.42 ± 0.93 | nih.gov |
| 14n | 5-chlorobenzo[d]oxazole | MCF-7 | 7.098 ± 0.5 | nih.gov |
| 14n | 5-chlorobenzo[d]oxazole | HepG2 | 9.93 ± 0.85 | nih.gov |
| 12l | 5-methylbenzo[d]oxazole | MCF-7 | 15.21 | nih.govsemanticscholar.org |
| 12l | 5-methylbenzo[d]oxazole | HepG2 | 10.50 | nih.govsemanticscholar.org |
| Sorafenib (Reference) | - | MCF-7 | 6.46 | nih.govsemanticscholar.org |
| Sorafenib (Reference) | - | HepG2 | 5.57 | nih.govsemanticscholar.org |
Anti-inflammatory Action and Immunosuppressive Effects
Benzoxazole derivatives have demonstrated notable anti-inflammatory and immunosuppressive properties. These effects are often mediated through the modulation of key signaling pathways and the production of inflammatory mediators. nih.goved.ac.uk
A study identified a benzoxazole derivative, K313, as having significant anti-inflammatory properties. researchgate.net Another derivative, PO-296 [2-(6-chlorobenzo[d]oxazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol], was shown to have clear immunosuppressive activity. researchgate.net This compound effectively inhibited the proliferation of activated human T lymphocytes and suppressed the expression of pro-inflammatory cytokines such as interleukin (IL)-6 and IL-17, without affecting IL-2, IL-4, or IL-10. researchgate.net
Further research into 4-sulfonyloxy/alkoxy benzoxazolone derivatives has elucidated their mechanism of action. nih.gov The most active compound from this series, 2h, showed potent inhibition of nitric oxide (NO), IL-1β, and IL-6 production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. nih.gov The anti-inflammatory effect of compound 2h is thought to be mediated through the regulation of the ERK- and p38-mediated mitogen-activated protein kinase (MAPK)-NF-κB/iNOS signaling pathway. nih.gov This inhibition leads to a reduction in the excessive release of inflammatory mediators. nih.gov The immunosuppressive activity of S1P receptor modulators, a class of drugs that includes benzoxazole derivatives, is also well-documented in the treatment of autoimmune diseases like multiple sclerosis. biorxiv.orgresearchgate.net
Enzyme Inhibition Studies (e.g., Proteases, Chymase, Butyrylcholinesterase, Topoisomerase II)
Derivatives of this compound have been the subject of numerous enzyme inhibition studies, revealing their potential to target a variety of enzymes involved in different disease pathologies.
Cholinesterases: A series of 2-aryl-6-carboxamide benzoxazole derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key therapeutic targets for Alzheimer's disease. nih.gov Compound 36 from this series emerged as a potent, selective, and mixed-type dual inhibitor of both enzymes. nih.gov Molecular dynamics simulations suggested that compound 36 stably binds to both the catalytic active site and the peripheral anionic site of both AChE and BChE. nih.gov
VEGFR-2: Several studies have identified benzoxazole derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy due to its role in angiogenesis. nih.govresearchgate.net The most potent anti-proliferative compound in one study, 12l, also exhibited the most promising VEGFR-2 inhibitory activity with an IC₅₀ value of 97.38 nM. nih.gov Another set of derivatives, including 14o, 14l, and 14b, also showed high activity against VEGFR-2. nih.govresearchgate.net
The table below presents the inhibitory activity of selected benzoxazole derivatives against specific enzymes.
| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| Compound 36 | Acetylcholinesterase (AChE) | Potent Inhibitor | nih.gov |
| Compound 36 | Butyrylcholinesterase (BChE) | Potent Inhibitor | nih.gov |
| Compound 12l | VEGFR-2 | 97.38 nM | nih.gov |
| Compound 14o | VEGFR-2 | High Activity (586.3 pg/ml protein conc.) | nih.govresearchgate.net |
| Compound 14l | VEGFR-2 | High Activity (636.2 pg/ml protein conc.) | nih.govresearchgate.net |
| Compound 14b | VEGFR-2 | High Activity (705.7 pg/ml protein conc.) | nih.govresearchgate.net |
While the provided outline mentions proteases, chymase, and topoisomerase II, specific inhibitory studies on this compound derivatives against these particular enzymes were not prominently found in the reviewed literature.
Modulation of Specific Biological Transporters (e.g., Sphingosine-1-phosphate Transporter Spns2)
A significant area of research for 2-aminobenzoxazole derivatives is their role as potent inhibitors of the sphingosine-1-phosphate (S1P) transporter, Spinster homolog 2 (Spns2). nih.govnih.gov Targeting S1P export via Spns2 is an alternative therapeutic strategy to directly modulating S1P receptors, potentially avoiding adverse effects like cardiac toxicity associated with S1P receptor modulators. researchgate.netnih.gov
Structure-activity relationship studies identified the 2-aminobenzoxazole scaffold as a viable starting point for developing potent Spns2 inhibitors. nih.govnih.gov These efforts led to the development of compounds like SLB1122168 ((R)-6-decyl-N-(pyrrolidin-3-ylmethyl)benzo[d]oxazol-2-amine), which is a potent inhibitor of Spns2-mediated S1P release with an IC₅₀ of 94 nM. nih.gov Administration of this compound to mice and rats resulted in a dose-dependent decrease in circulating lymphocytes, a key pharmacodynamic indicator of Spns2 inhibition. nih.gov
Further optimization of this scaffold led to the discovery of even more potent inhibitors, such as SLF80821178, which demonstrated a nearly 50-fold increase in potency over earlier prototypes. biorxiv.orgresearchgate.net These potent and selective chemical probes are valuable tools for exploring the therapeutic potential of targeting Spns2 and understanding the physiological consequences of inhibiting S1P export. nih.gov
Applications in Medical Imaging (e.g., Positron Emission Tomography Probes)
Benzoxazole derivatives, including those related to this compound, have emerged as promising candidates for the development of probes for Positron Emission Tomography (PET) imaging. acs.orgnih.gov PET is a highly sensitive molecular imaging technique that allows for the in vivo study of biological processes, such as brain receptor densities. chemrxiv.org
Specifically, ¹⁸F-labeled benzoxazole derivatives have been investigated as potential PET probes for imaging cerebral β-amyloid plaques, which are a hallmark of Alzheimer's disease. acs.orgnih.gov The development of such probes is crucial for the early diagnosis and monitoring of the disease.
More recently, derivatives of 5-chlorobenzo[d]oxazole have been synthesized and evaluated as subtype-selective PET ligands for orexin (B13118510) receptors (OX1R and OX2R), which are implicated in conditions like drug addiction. chemrxiv.org For example, compounds such as [¹⁸F]KD23, a (4-(5-Chlorobenzo[d]oxazol-2-yl)-1,4-diazepan-1-yl) derivative, have been developed. chemrxiv.org These efforts aim to create radioligands with high affinity and selectivity for specific receptor subtypes to better understand their role in the central nervous system. chemrxiv.orgnih.gov
Computational Chemistry Approaches in the Study of 4 Chlorobenzo D Oxazol 2 Amine
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the interactions that drive biological activity. In the study of benzoxazole (B165842) derivatives, including those structurally related to 4-Chlorobenzo[d]oxazol-2-amine, molecular docking has been instrumental in identifying and optimizing potential drug candidates.
Research on novel benzoxazole derivatives has utilized molecular docking to predict their binding affinity and interaction with various protein targets. For instance, in the development of new inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy, docking studies were performed on a series of 5-chlorobenzo[d]oxazole derivatives. nih.gov These simulations revealed that potent compounds could fit into the tyrosine kinase domain of VEGFR-2, mimicking the binding mode of established inhibitors like sorafenib. nih.gov The docking results consistently supported the in vitro biological activity data, where the most active compounds showed the best binding energies and interaction patterns. nih.gov
Similarly, docking simulations have been employed to explore the potential of N-arylbenzo[d]oxazol-2-amines as α-glucosidase inhibitors for the management of diabetes. nih.gov The most active compound from the series was subjected to docking studies to understand its binding interaction with the enzyme, revealing key binding sites and interactions that contribute to its inhibitory effect. nih.gov The analysis of the binding mode provides a structural basis for the observed activity and guides the design of more potent inhibitors. nih.gov
The general workflow for such a study involves preparing the 3D structures of the ligand and the protein target, which is often obtained from the Protein Data Bank (PDB). The ligand is then placed into the binding site of the protein, and its conformation and orientation are sampled. A scoring function is used to estimate the binding affinity for each pose, and the best-scoring poses are analyzed to understand the key molecular interactions, such as hydrogen bonds and hydrophobic contacts.
Table 1: Example of Molecular Docking Data for a Benzoxazole Derivative
| Target Protein | PDB ID | Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| VEGFR-2 | 4CAW | 5-Chlorobenzo[d]oxazole derivative | Not specified in abstract | Key amino acids in the kinase domain |
This table is illustrative and based on findings for related benzoxazole derivatives.
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure, geometry, and energetic properties of molecules. Methods like Density Functional Theory (DFT) provide detailed information about electron distribution, molecular orbitals, and reaction mechanisms. rsc.org These calculations are vital for understanding the intrinsic properties of this compound that govern its reactivity and interactions.
For example, quantum chemical calculations have been used to explore the photophysical properties of benzoxazole derivatives. A study on ethyl-3-(benzo[d]oxazol-2-yl)-5-chloro-2-hydroxybenzoate employed DFT to compute structural parameters for the ground and excited states. rsc.org This analysis helped to explain the preference for a specific photoisomerization pathway, providing fundamental insights into the molecule's behavior upon light absorption. rsc.org
These computational methods can also be used to validate experimental findings. In the development of a chemosensor based on a coumarin-thiazole-imidazole core, DFT calculations were used to support the experimental observations of ion binding. researchgate.net For this compound, such calculations could predict its dipole moment, polarizability, and the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity.
Table 2: Predicted Electronic Properties from Quantum Chemical Calculations
| Property | Description | Relevance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity) |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity) |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability |
| Dipole Moment | Measure of the net molecular polarity | Influences solubility and intermolecular interactions |
This table represents typical properties calculated via quantum chemistry to analyze molecular reactivity.
In silico Screening and Virtual Libraries for Drug Discovery
In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This approach significantly reduces the time and cost associated with drug development by prioritizing compounds for synthesis and experimental testing.
Virtual libraries containing thousands to millions of compounds can be screened against a protein target using methods like molecular docking. For the benzoxazole scaffold, this approach has been applied to discover new potential drug candidates. For instance, virtual screening studies have been part of the design process for new VEGFR-2 kinase inhibitors, leading to the identification of promising benzoxazole-based compounds. nih.govnih.gov
The process typically starts with a known active compound or a pharmacophore model, which defines the essential structural features required for biological activity. This model is then used to filter a large compound database. The resulting "hits" are then subjected to more rigorous computational analysis, such as molecular docking and binding energy calculations, to refine the selection. This hierarchical screening approach allows for the efficient exploration of vast chemical space to find novel derivatives of scaffolds like this compound with desired biological activities. lookchem.com
Prediction of Molecular Descriptors Relevant to Biological Activity
Molecular descriptors are numerical values that characterize the physical, chemical, or topological properties of a molecule. These descriptors are fundamental to Quantitative Structure-Activity Relationship (QSAR) studies, which aim to build mathematical models that correlate the chemical structure of a compound with its biological activity. modernscientificpress.com
For benzoxazole derivatives, QSAR studies have been conducted to understand the structural requirements for specific biological activities, such as antifungal effects. modernscientificpress.com In one such study, a range of molecular descriptors were calculated for a series of benzoxazole derivatives. These descriptors fall into several categories:
1D descriptors: Based on the molecular formula (e.g., molecular weight).
2D descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).
3D descriptors: Based on the 3D conformation of the molecule (e.g., 3D-Morse and RDF descriptors). modernscientificpress.com
By using statistical methods like multiple linear regression, models are created that can predict the activity of new, untested compounds. The analysis revealed that 3D-Morse, RDF (Radial Distribution Function), and autocorrelation descriptors were important in determining the inhibitory behavior of the studied compounds. modernscientificpress.com For this compound, calculating a profile of molecular descriptors would be the first step in predicting its potential activities and in designing new derivatives with improved properties. The chlorine atom at the 4-position, for example, significantly influences descriptors such as lipophilicity (LogP) and molecular weight, which in turn affect bioavailability and binding interactions.
Table 3: Examples of Molecular Descriptors and Their Relevance
| Descriptor Class | Example Descriptor | Relevance to Biological Activity |
|---|---|---|
| Constitutional (1D) | Molecular Weight | Influences transport properties and bioavailability. |
| Topological (2D) | Wiener Index | Relates to molecular branching and compactness. |
| Geometrical (3D) | 3D-MoRSE | Encodes 3D structure from atomic coordinates; correlated with activity. modernscientificpress.com |
| Geometrical (3D) | RDF Descriptors | Represents the radial distribution of atoms; important for QSAR models. modernscientificpress.com |
| Physicochemical | LogP (Lipophilicity) | Crucial for membrane permeability and reaching the target site. |
Advanced Spectroscopic and Analytical Characterization Techniques for 4 Chlorobenzo D Oxazol 2 Amine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR (Proton NMR) focuses on the hydrogen nuclei (protons). The chemical shift (δ) of a proton is influenced by its local electronic environment. In the case of substituted benzoxazoles, the position of the chloro group and the amine substituent significantly impacts the chemical shifts of the aromatic protons. For a related compound, 5-Chlorobenzo[d]oxazol-2-amine, the ¹H NMR spectrum (in DMSO-d₆) shows a singlet for the amine protons (NH₂) at δ 7.58 ppm. The aromatic protons appear as a doublet at δ 7.32 ppm (J = 8.4 Hz), a doublet at δ 7.22 ppm (J = 2.1 Hz), and a doublet of doublets at δ 6.97 ppm (J = 8.4, 2.2 Hz), corresponding to the protons on the benzene (B151609) ring. nih.gov
¹³C NMR (Carbon-13 NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal. The ¹³C NMR spectrum of 5-Chlorobenzo[d]oxazol-2-amine (in DMSO-d₆) displays signals at δ 163.86, 146.73, 145.30, 127.65, 119.43, 114.88, and 109.39 ppm. nih.gov These shifts correspond to the seven carbon atoms in the molecule, with the carbon atom of the C=N group within the oxazole (B20620) ring typically appearing at the highest chemical shift. The attachment of the electronegative chlorine and oxygen atoms influences the chemical shifts of the adjacent carbon atoms. libretexts.org
Interactive Data Table: NMR Data for a Related Compound, 5-Chlorobenzo[d]oxazol-2-amine
| Nucleus | Chemical Shift (δ) in ppm (Solvent: DMSO-d₆) | Multiplicity / Coupling Constant (J) |
| ¹H | 7.58 | s (2H, NH₂) |
| ¹H | 7.32 | d, J = 8.4 Hz (1H) |
| ¹H | 7.22 | d, J = 2.1 Hz (1H) |
| ¹H | 6.97 | dd, J = 8.4, 2.2 Hz (1H) |
| ¹³C | 163.86 | - |
| ¹³C | 146.73 | - |
| ¹³C | 145.30 | - |
| ¹³C | 127.65 | - |
| ¹³C | 119.43 | - |
| ¹³C | 114.88 | - |
| ¹³C | 109.39 | - |
Note: The data presented is for the isomeric compound 5-Chlorobenzo[d]oxazol-2-amine as a reference for typical shifts in this class of compounds. nih.gov
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis (ESI-MS, HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a compound and can provide structural information through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules like 4-Chlorobenzo[d]oxazol-2-amine. It typically generates protonated molecules [M+H]⁺. For the related compound 5-Chlorobenzo[d]oxazol-2-amine, the ESI-MS shows a protonated molecular ion [M+H]⁺ at m/z 169.0165. nih.gov This aligns with the expected molecular weight of the compound.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. The calculated mass for the protonated molecular ion of C₇H₅ClN₂O ([M+H]⁺) is 169.0163. nih.gov The close agreement between the calculated and found values in HRMS analysis provides strong evidence for the correct molecular formula of the synthesized compound. nih.govacs.org
Interactive Data Table: Mass Spectrometry Data for a Related Compound, 5-Chlorobenzo[d]oxazol-2-amine
| Technique | Ionization Mode | Calculated m/z ([M+H]⁺) | Found m/z ([M+H]⁺) |
| HRMS | ESI | 169.0163 | 169.0165 |
Note: The data presented is for the isomeric compound 5-Chlorobenzo[d]oxazol-2-amine. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups have characteristic absorption frequencies, making IR spectroscopy an excellent tool for identifying the presence of specific groups within a molecule. copbela.org
For this compound, key functional groups include the amine (N-H), the carbon-nitrogen double bond (C=N) of the oxazole ring, and the carbon-chlorine (C-Cl) bond.
N-H Stretching: Primary amines typically show two absorption bands in the region of 3500-3300 cm⁻¹ due to symmetric and asymmetric stretching vibrations. libretexts.org
C=N Stretching: The stretching vibration of the C=N bond in the oxazole ring is expected to appear in the region of 1690-1640 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically appear in the region of 1600-1450 cm⁻¹.
C-Cl Stretching: The C-Cl stretching vibration usually appears in the fingerprint region, between 800 and 600 cm⁻¹.
For a related series of 5-chlorobenzo[d]oxazol-2-yl thioacetamides, characteristic IR peaks were observed for the N-H group (around 3285 cm⁻¹), aliphatic C-H bonds (around 2936 and 2854 cm⁻¹), and carbonyl groups (around 1769 and 1664 cm⁻¹). tandfonline.com
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is widely used to determine the purity of synthesized compounds. copbela.org In the context of this compound research, HPLC is employed to ensure that the sample is free from starting materials, byproducts, and other impurities.
The method involves injecting a small volume of the sample into a column packed with a stationary phase. A liquid solvent, the mobile phase, is then pumped through the column. The different components of the sample travel through the column at different rates, depending on their chemical interactions with the stationary and mobile phases, leading to their separation. A detector at the end of the column records the elution of each component, generating a chromatogram. The area under each peak in the chromatogram is proportional to the concentration of the corresponding component, allowing for quantitative analysis. For related benzoxazole (B165842) derivatives, HPLC has been used to establish purity levels, often exceeding 95%. tandfonline.comrsc.org
Imaging Mass Spectrometry (IMS) for Spatial Localization of Related Amine Metabolites
Imaging Mass Spectrometry (IMS) is a sophisticated technique that allows for the visualization of the spatial distribution of molecules within a sample, such as a tissue section. nih.gov While not directly applied to this compound itself in the provided context, the principles of IMS are highly relevant for studying the distribution of related amine metabolites in biological systems. nih.govacs.org
In a typical IMS experiment, a laser is rastered across the surface of a tissue slice, desorbing and ionizing molecules from discrete spots. The resulting ions are then analyzed by a mass spectrometer to generate a mass spectrum for each spot. By plotting the intensity of a specific m/z value across all the spots, a two-dimensional image of the distribution of that molecule can be created. acs.org
For the analysis of amine metabolites, which can be challenging to detect due to poor ionization, chemical derivatization techniques are often employed. nih.govresearchgate.net Reagents that react specifically with primary amines can be applied to the tissue to introduce a readily ionizable tag, enhancing their detection by IMS. nih.govresearchgate.net This approach has been successfully used to map the distribution of various endogenous amines in tissues. nih.govsigmaaldrich.com
Thermal Analysis Techniques in Compound Characterization
Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. fiveable.metec.mx These methods provide valuable information about the thermal stability, decomposition, and phase transitions of a compound. libretexts.orgamericanpharmaceuticalreview.comresearchgate.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique can reveal the temperature at which a compound begins to decompose and can be used to determine the amount of volatile components in a sample. libretexts.orgamericanpharmaceuticalreview.com
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect phase transitions such as melting, crystallization, and glass transitions, providing information about the melting point and purity of a compound. fiveable.meamericanpharmaceuticalreview.com
Future Perspectives and Emerging Research Directions for 4 Chlorobenzo D Oxazol 2 Amine
Development of Novel and Sustainable Synthetic Routes
The synthesis of benzoxazole (B165842) derivatives, including 4-Chlorobenzo[d]oxazol-2-amine, has traditionally involved methods like the condensation of 2-aminophenols with various carbonyl compounds. researchgate.net However, the future of synthesizing this and related compounds is geared towards more sustainable and efficient "green" chemistry approaches. thieme-connect.com Key areas of development include:
Microwave-Assisted Synthesis: This technique has already shown promise in improving reaction yields to over 85%, offering a faster and more energy-efficient alternative to conventional heating methods.
Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability for industrial production.
Catalyst Innovation: The development of reusable and environmentally benign catalysts is a primary focus. This includes the use of magnetic nanoparticles as catalyst supports, allowing for easy separation and recycling. researchgate.net
Alternative Reagents: Research is ongoing to replace hazardous reagents. For instance, N-cyano-N-phenyl-p-toluenesulfonamide is being explored as a nonhazardous cyanating agent. acs.org Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, is also being investigated as an efficient, catalyst-free method for creating N-substituted aminobenzoxazoles. acs.org
These advancements aim to make the synthesis of this compound more economical and environmentally friendly, facilitating broader research and application.
Exploration of New Pharmacological Targets and Therapeutic Modalities
Derivatives of the benzoxazole scaffold have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.com Future research will focus on identifying and validating new pharmacological targets for this compound derivatives.
Emerging Therapeutic Areas:
| Therapeutic Area | Research Focus | Key Findings and Potential |
| Anticancer | Inhibition of kinases, induction of apoptosis, and targeting tumor-specific pathways. researchgate.net | Derivatives have shown activity against various cancer cell lines. For example, some have demonstrated potent inhibitory effects on VEGFR-2, a key target in angiogenesis. tandfonline.comnih.gov |
| Antimicrobial | Development of new antibiotics to combat drug-resistant strains of bacteria like Staphylococcus aureus and Escherichia coli. | 4-Chlorobenzo[d]oxazol-2-ol has shown notable activity against these bacteria, suggesting its potential as a lead compound. |
| Anti-inflammatory | Modulation of inflammatory cytokine expression, such as IL-6 and TNF-α. mdpi.com | Certain benzoxazole derivatives have been shown to significantly suppress these inflammatory markers in vivo. mdpi.com |
| Neurodegenerative Diseases | Inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in Alzheimer's disease. mdpi.com | Benzoxazole-oxadiazole hybrids have shown promising inhibitory activity against both AChE and BuChE. mdpi.com |
| Antiviral | Inhibition of viral replication, with studies showing effects against influenza virus A. | Substituted benzoxazoles are being investigated for their potential as antiviral agents. |
The diverse bioactivity of the benzoxazole scaffold makes it a "privileged" structure in medicinal chemistry, ripe for the discovery of novel therapeutics. thieme-connect.com
Integration of Artificial Intelligence and Machine Learning in Benzoxazole Drug Discovery
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of drugs based on the benzoxazole scaffold. researchgate.netresearchgate.net These computational tools can significantly accelerate the process by:
Predicting Bioactivity: ML models can be trained on existing data to predict the biological activity of novel benzoxazole derivatives, helping to prioritize which compounds to synthesize and test. nih.gov
De Novo Molecular Design: AI algorithms can design entirely new molecules with desired properties, expanding the chemical space for drug discovery. researchgate.net
Optimizing ADMET Properties: In the early stages of drug discovery, predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of compounds is crucial. drugpatentwatch.com AI models can help in designing molecules with favorable pharmacokinetic profiles.
High-Throughput Virtual Screening: AI can rapidly screen vast virtual libraries of compounds to identify potential hits against specific biological targets. amr-action.au
Advanced Material Science Applications of Benzoxazole Scaffolds
Beyond pharmaceuticals, the unique photophysical and electronic properties of benzoxazole scaffolds make them attractive for applications in material science. thieme-connect.com Future research in this area will likely focus on:
Organic Light-Emitting Diodes (OLEDs): The fluorescence properties of some benzoxazole derivatives make them candidates for use as emitters in OLED displays.
Organic Photovoltaics (OPVs): The electron-accepting nature of the benzoxazole ring could be harnessed in the design of new materials for organic solar cells.
Chemosensors: The ability of the benzoxazole scaffold to interact with various ions and molecules can be exploited to develop sensitive and selective chemical sensors.
Advanced Polymers: Incorporation of the benzoxazole moiety into polymer backbones can enhance thermal stability and confer specific optical or electronic properties.
The versatility of the benzoxazole structure provides a rich platform for the design of next-generation organic materials.
Design of Targeted Delivery Systems for this compound Derivatives
To enhance the therapeutic efficacy and minimize the side effects of potent this compound derivatives, the development of targeted drug delivery systems is a critical future direction. jopir.injns.edu.af These systems aim to deliver the drug specifically to the site of action, such as a tumor or an area of inflammation. jns.edu.afresearchgate.net
Potential Delivery Strategies:
| Delivery System | Description | Potential Advantages for Benzoxazole Derivatives |
| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. | Can improve the solubility and bioavailability of poorly soluble derivatives and can be functionalized with targeting ligands. jopir.in |
| Nanoparticles | Sub-micron sized particles made from polymers or lipids that can carry drugs. | Offer controlled release profiles and can be designed to accumulate in specific tissues through passive or active targeting. |
| Microspheres | Larger particles that can be used for sustained drug release over extended periods. | Useful for chronic conditions where long-term, localized drug delivery is required. jopir.in |
| Drug Conjugates | Covalently linking the benzoxazole derivative to a targeting moiety, such as an antibody or peptide. | Provides high specificity for the target cells, reducing off-target toxicity. |
By encapsulating or conjugating this compound derivatives, researchers can potentially overcome challenges related to solubility, stability, and off-target effects, leading to safer and more effective treatments. jopir.in
Q & A
Q. What are the optimal synthetic routes for 4-Chlorobenzo[d]oxazol-2-amine, and how can reaction conditions be optimized to improve yield?
The synthesis of benzoxazole derivatives like this compound typically involves cyclization reactions. A common approach is refluxing precursors (e.g., substituted anilines with carbonyl-containing compounds) in polar aprotic solvents such as DMF or DMSO at 80–120°C for 6–12 hours. For example, analogous compounds like 4-Fluoro-N-methyl-1,3-benzoxazol-2-amine are synthesized via similar methods, with yields optimized by controlling temperature, solvent choice, and stoichiometry . Acid catalysts (e.g., HCl or H2SO4) may enhance cyclization efficiency, as seen in hydrazine-mediated syntheses of thiazole derivatives .
Q. How can researchers characterize the molecular structure and purity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm aromatic proton environments and substituent positions.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade compounds).
- Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS or GC-MS).
- X-ray Diffraction (XRD) : For crystallographic data, as demonstrated in studies of structurally related compounds like 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine .
Q. What biological activities are associated with benzoxazole derivatives, and how can these be tested for this compound?
Benzoxazoles exhibit antimicrobial, antifungal, and anticancer properties. For example, fluorinated analogs show activity against Staphylococcus aureus and Candida albicans . To evaluate this compound:
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs).
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
- Enzyme Inhibition Studies : Target kinases or proteases using fluorescence-based assays.
Advanced Research Questions
Q. How do steric and electronic effects of the chlorine substituent influence the reactivity of this compound in cross-coupling reactions?
The chlorine atom at the 4-position introduces both electron-withdrawing effects (via inductive withdrawal) and steric hindrance. This can modulate reactivity in Suzuki-Miyaura or Buchwald-Hartwig couplings. For instance, in analogous thiazole systems, chlorine substituents reduce electron density on the heterocycle, slowing oxidative addition in palladium-catalyzed reactions . Computational studies (DFT) are recommended to map charge distribution and predict reaction pathways.
Q. How can contradictory data on the biological activity of benzoxazole derivatives be resolved?
Discrepancies in reported activities may arise from variations in:
- Substituent positioning : Chlorine vs. fluorine at the 4-position alters lipophilicity and hydrogen-bonding capacity .
- Assay conditions : Differences in solvent (DMSO vs. water) or cell line sensitivity.
- Purity : Impurities >5% can skew results. Validate purity via HPLC and NMR before biological testing .
Q. What advanced techniques are suitable for analyzing non-covalent interactions in this compound co-crystals?
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···Cl, π–π stacking) in crystalline states .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition pathways.
- Single-Crystal XRD : Resolves packing motifs, as shown in studies of phenacyl benzoate derivatives .
Q. How can reaction mechanisms for benzoxazole functionalization be elucidated?
- Kinetic Isotope Effects (KIE) : Differentiate between radical, ionic, or concerted pathways.
- In Situ Spectroscopy : Use FT-IR or Raman to monitor intermediate formation.
- Isotopic Labeling : Track chlorine displacement using 36Cl radiolabeling or 13C NMR.
Methodological Guidelines
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles.
- Ventilation : Use fume hoods for weighing and reactions.
- Waste Disposal : Neutralize acidic byproducts before disposal .
Q. How should researchers design experiments to study structure-activity relationships (SAR) in benzoxazole derivatives?
- Systematic Substituent Variation : Synthesize analogs with halogens (F, Br), methyl, or methoxy groups.
- Quantitative SAR (QSAR) Models : Use software like Schrödinger or MOE to correlate electronic parameters (Hammett σ) with bioactivity .
Q. What strategies mitigate low yields in multi-step syntheses of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
